benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Description
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. Its structure features a glucosamine backbone with benzyl groups at the 3- and 6-positions and an α-anomeric benzyl aglycon. These protecting groups enhance solubility in organic solvents and direct regioselective glycosylation, making it a critical intermediate in glycobiology research .
Properties
IUPAC Name |
N-[5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIDJUZUBPQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Benzylation of 2-Acetamido-2-Deoxy-D-Glucose Derivatives
The most widely reported method involves sequential benzylation of 2-acetamido-2-deoxy-D-glucose. Petit et al. (1980) demonstrated that treating allyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside with benzyl bromide in N,N-dimethylformamide (DMF) at 90°C for 1 hour yields the 3,6-di-O-benzyl derivative with 88% efficiency. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups at C-3 and C-6 are selectively benzylated under controlled conditions.
Key Steps :
- Initial Protection : Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside is first benzylated at C-3 using benzyl bromide and sodium hydride in DMF.
- Secondary Benzylation : The C-6 hydroxyl group is subsequently benzylated under similar conditions, with excess benzyl bromide ensuring complete substitution.
- Deprotection : The allyl group at the anomeric position is removed via palladium-catalyzed hydrogenolysis, yielding the final product.
Optimization Data :
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 88 | |
| Temperature | 90°C | 88 | |
| Reaction Time | 1 hour | 88 | |
| Base | Sodium hydride | 88 |
Glycosylation via Oxazoline Intermediates
Ogawa et al. (1981) developed an alternative route using 2-methyloxazoline derivatives. This method avoids harsh benzylation conditions and improves stereochemical control:
- Oxazoline Formation : 2-Acetamido-2-deoxy-D-glucose is converted to a 2-methyloxazoline intermediate using acetyl chloride and triethylamine.
- Benzylation : The oxazoline derivative undergoes benzylation at C-3 and C-6 with benzyl bromide in dichloromethane, catalyzed by silver triflate.
- Anomeric Activation : The oxazoline ring is opened with benzyl alcohol in the presence of p-toluenesulfonic acid, yielding the α-anomer exclusively.
Advantages :
- Stereoselectivity : Achieves >95% α-configuration at the anomeric center.
- Mild Conditions : Operates at room temperature, minimizing side reactions.
Regioselective Benzylation Using Temporary Protecting Groups
Jacquinet and Sinaÿ (1974) introduced a strategy employing temporary isopropylidene protection to enhance regioselectivity:
- Isopropylidenation : 2-Acetamido-2-deoxy-D-glucose is treated with 2,2-dimethoxypropane and camphorsulfonic acid to form a 4,6-O-isopropylidene derivative.
- Benzylation : The free hydroxyl groups at C-3 and C-6 are benzylated, followed by acidic removal of the isopropylidene group.
- Anomeric Benzylation : The deprotected C-4 and C-6 hydroxyls are re-benzylated, and the anomeric position is functionalized with benzyl bromide under Koenigs-Knorr conditions.
Critical Observations :
- The isopropylidene group directs benzylation to C-3 and C-6, achieving >90% regioselectivity.
- Mercury(II) bromide is essential for activating the anomeric position during final benzylation.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Benzylation | 88 | Moderate (α:β = 4:1) | High efficiency | Requires excess benzyl bromide |
| Oxazoline Route | 78 | High (α-only) | Excellent stereocontrol | Multi-step synthesis |
| Isopropylidene-Assisted | 85 | High | Regioselective | Acidic conditions required |
| Enzymatic | 65 | Low | Eco-friendly | Limited scalability |
Mechanistic Insights and Side Reactions
- Competitive Elimination : At temperatures >100°C, the 3-O-benzyl group may undergo elimination to form a glycal derivative, reducing yields.
- Anomeric Mixtures : Without proper activation (e.g., HgBr₂), benzylation at the anomeric position yields α:β ratios up to 1:1.
- Side-Product Formation : Over-benzylation at C-4 occurs if temporary protecting groups are omitted, necessitating column chromatography for purification.
Industrial-Scale Considerations
While lab-scale syntheses are well-established, industrial production faces challenges:
- Cost of Benzyl Bromide : Accounts for 60–70% of raw material expenses.
- Waste Management : DMF and mercury residues require specialized treatment to meet environmental regulations.
- Process Intensification : Continuous flow systems reduce reaction times from hours to minutes but require precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are ethers or esters.
Scientific Research Applications
Glycosylation Inhibition
One notable application of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is its role as an inhibitor in glycosylation processes. It has been shown to affect O-glycosylation pathways, which are crucial in various biological processes, including cell signaling and immune responses. Studies indicate that this compound can inhibit the activity of specific glycosyltransferases, thereby modulating glycan structures on cell surfaces .
Antiviral Research
Recent findings suggest that this compound may enhance the replication of certain viruses, such as HIV, under specific conditions. This indicates its potential utility in studying viral infections and the mechanisms of viral replication . Such insights can be instrumental in developing antiviral strategies or understanding viral pathogenesis.
Drug Development
The compound's ability to modify glycosylation patterns makes it a valuable tool in drug development, particularly for glycoprotein-based therapeutics. By altering glycan structures on therapeutic proteins, researchers can enhance their stability, efficacy, and immunogenicity profiles. This is particularly relevant in the context of monoclonal antibodies and other biologics where glycosylation plays a critical role in their function .
Cancer Research
In cancer research, modifying glycan structures using this compound can influence tumor cell behavior and immune evasion mechanisms. Understanding how these modifications affect tumor progression can lead to novel therapeutic approaches targeting glycan interactions in cancer cells .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in glycosylation. It targets O-linked glycosylation pathways and 2,3 (O)-sialyltransferase, thereby disrupting the normal glycosylation process in cells. This disruption can affect cell signaling and protein targeting, making it a valuable tool in research .
Comparison with Similar Compounds
Benzyl vs. Allyl Groups
Replacing the benzyl aglycon with allyl (e.g., allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside) alters reactivity. Allyl groups facilitate selective deprotection under milder conditions (e.g., Pd-mediated cleavage), enabling efficient synthesis of chitobiose derivatives . However, benzyl groups provide superior stability during harsh glycosylation conditions (e.g., mercuric cyanide catalysis) .
Positional Benzylation
Compared to analogs like benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, the 3,6-di-O-benzyl substitution in the target compound introduces steric hindrance. This was initially problematic in α-D-glucosylation reactions, yielding modest results due to steric compression at the acceptor site. Switching to a 2-acetamido-3-O-acetyl-1,6-anhydro acceptor resolved this issue, emphasizing the trade-off between protection and reactivity .
Functionalization and Derivatives
Sulfonate and Fluorinated Derivatives
The 4-O-mesyl derivative of the target compound (prepared via methanesulfonyl chloride) undergoes nucleophilic displacement with fluoride to yield 4-fluoro analogs. These fluorinated derivatives are valuable for studying glycosidase inhibition and membrane permeability . In contrast, benzyl 2-acetamido-3,4-di-O-benzyl-6-O-mesyl-α-D-galactopyranoside unexpectedly forms 3,6-anhydro products under similar conditions, underscoring the sensitivity of reaction pathways to substitution patterns .
Tosyl and Acetylated Analogs
Benzyl 2-acetamido-3-O-benzyl-6-O-tosyl-α-D-glucopyranoside serves as a substrate for β-glucosidase assays, whereas acetylated variants (e.g., 3,4,6-tri-O-acetyl derivatives) are preferred for glycosyl donor synthesis due to their labile acetyl groups .
Glycosyl Acceptor Efficiency
The target compound is a high-yield aglycon for synthesizing disaccharides like (β1→4)-linked N-acetyllactosamine derivatives. Its benzyl groups stabilize the intermediate during mercuric cyanide-catalyzed condensations, outperforming less protected analogs in trisaccharide synthesis .
Role in Oligosaccharide Assembly
Compared to benzyl 2-acetamido-4,6-O-benzylidene derivatives, the 3,6-di-O-benzyl substitution in the target compound simplifies sequential glycosylation by avoiding acetal cleavage steps. This was demonstrated in the synthesis of mucin fragments containing lacto-N-biose II units .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Reaction Yields in Glycosylation Reactions
Biological Activity
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside (commonly referred to as Bz-GlcNAc) is a glycoside that has garnered attention in biochemical research due to its structural features and potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with Bz-GlcNAc.
Chemical Structure and Synthesis
Bz-GlcNAc is characterized by its acetylamino group and multiple benzyl ether substituents on the glucopyranose ring. The molecular formula is with a molecular weight of 491.58 g/mol. The compound can be synthesized through various methods, including controlled partial benzylation of allyl derivatives and subsequent reactions with other sugar derivatives to produce complex oligosaccharides .
Synthesis Overview:
- Starting Material: Allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside.
- Key Steps:
Biological Activity
Bz-GlcNAc exhibits several biological activities that are significant for research in glycobiology and medicinal chemistry.
Enzymatic Interactions
-
Fucosyltransferase Substrate:
Bz-GlcNAc has been identified as a substrate for human fucosyltransferases, particularly those involved in blood group antigen synthesis. It acts as an acceptor for alpha(1→4)-L-fucosyltransferase, facilitating the formation of fucosylated glycoproteins . This interaction is crucial for understanding blood group antigenicity and related immunological responses. -
Glycosidase Activity:
The compound can also be hydrolyzed by specific glycosidases, indicating its potential role in glycan metabolism and modification processes within biological systems .
Antimicrobial Properties
Recent studies have suggested that Bz-GlcNAc may exhibit antimicrobial properties. For instance, derivatives of this compound have shown activity against certain bacterial strains, potentially due to their ability to interfere with bacterial cell wall synthesis or function .
Case Studies
Several studies have highlighted the significance of Bz-GlcNAc in various biological contexts:
-
Study on Glycoprotein Synthesis:
A study demonstrated that Bz-GlcNAc could be incorporated into glycoproteins, influencing their stability and functionality in therapeutic applications. This incorporation was linked to enhanced resistance against enzymatic degradation by glycosidases . -
Impact on Immune Response:
Research has indicated that fucosylated forms of Bz-GlcNAc play a role in modulating immune responses, particularly in the context of cancer immunotherapy. The presence of specific glycan structures can enhance or inhibit immune cell interactions with tumor cells .
Data Table: Summary of Biological Activities
Q & A
Q. How is this compound used to synthesize immunostimulatory glycoconjugates?
- Methodology : Couple lipid A analogs (e.g., 3-tetradecanoyloxytetradecanamido) via benzyl-protected intermediates. For example, benzyl 3-O-allyl-4-O-benzyl derivatives serve as acceptors for β-(1→6)-linked disaccharides in vaccine adjuvants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
